2,3-dimethylbenzene-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-6-4-3-5-8(7(6)2)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEXGBPVZBXATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595405 | |
| Record name | 2,3-Dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65625-40-3 | |
| Record name | 2,3-Dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,3 Dimethylbenzene 1 Sulfonamide and Its Derivatives
Established Synthetic Pathways for 2,3-Dimethylbenzene-1-sulfonamide
The synthesis of this compound is primarily rooted in classical sulfonamide formation reactions, with the reaction between an appropriate aniline and a sulfonyl chloride being a cornerstone of this approach.
Reactions Involving Aniline and Sulfonyl Chloride Precursors
The most direct and widely employed method for the synthesis of N-substituted sulfonamides, including derivatives of this compound, is the reaction of a primary or secondary amine with a sulfonyl chloride. cbijournal.comwikipedia.org This reaction, often conducted in the presence of a base, provides a reliable route to the desired sulfonamide. cbijournal.com For the synthesis of N-aryl sulfonamides, an aryl amine is reacted with an arylsulfonyl chloride.
In the context of this compound derivatives, this would typically involve the reaction of 2,3-dimethylaniline with a substituted benzenesulfonyl chloride or the reaction of an aniline with 2,3-dimethylbenzene-1-sulfonyl chloride. The use of a base, such as pyridine or triethylamine, is common to neutralize the hydrochloric acid generated during the reaction. cbijournal.comwikipedia.org High yields have been reported for the synthesis of various sulfonamides using this methodology under mild conditions. cbijournal.com
For instance, the reaction of 2,3-dimethylaniline with 4-methylbenzenesulfonyl chloride (tosyl chloride) would yield N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide. researchgate.net Similarly, reacting 2,3-dimethylaniline with 2-nitrobenzenesulfonyl chloride produces N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide. researchgate.net
Strategic Considerations in Reaction Optimization
Optimizing the synthesis of sulfonamides is crucial for achieving high yields and purity while minimizing reaction times and byproducts. A study focused on a Quality by Design (QbD) approach utilized response surface methodology (RSM) to optimize the synthesis of sulfonamides using lithium hydroxide monohydrate (LiOH·H₂O) as a base. tandfonline.com This systematic approach identified that temperature and the equivalence of the base are critical parameters. tandfonline.com The optimized conditions were found to be a temperature range of 0–5°C and 0.5 equivalents of LiOH·H₂O, which resulted in excellent yields within a significantly reduced reaction time of 1–8 minutes. tandfonline.com This method not only enhances efficiency but also aligns with the principles of green chemistry by minimizing excess reagents. tandfonline.com
Further optimization strategies can involve the choice of solvent and catalyst. For example, iodine-catalyzed synthesis of sulfonamides from sulfonyl hydrazides and amines has been developed as a metal-free approach. researchgate.net This method employs readily available starting materials and mild reaction conditions. researchgate.net The optimization of this reaction involved screening various catalysts, oxidants, and solvents to achieve high yields. researchgate.net
Table 1: Illustrative Optimization of Reaction Conditions for Sulfonamide Synthesis
| Entry | Base | Equivalents of Base | Temperature (°C) | Reaction Time | Yield (%) |
| 1 | Pyridine | 2.0 | 25 | 6 h | High |
| 2 | Triethylamine | 2.0 | 25 | 6 h | High |
| 3 | LiOH·H₂O | 1.0 | 25 | 1 h | Good |
| 4 | LiOH·H₂O | 0.5 | 0-5 | 8 min | Excellent |
This table is a generalized representation based on findings for sulfonamide synthesis and is for illustrative purposes.
Advanced Derivatization Strategies for this compound Derivatives
The this compound scaffold can be further modified to generate a diverse range of derivatives with potentially unique properties. Advanced derivatization strategies focus on functionalizing the nitrogen atom of the sulfonamide group, introducing substituents onto the aromatic rings, or employing multicomponent and photocatalytic methods for late-stage functionalization.
N-Functionalization and Aromatic Substitutions
N-functionalization of the sulfonamide moiety is a common strategy for creating derivatives. The N-H bond in primary and secondary sulfonamides can be deprotonated, allowing for subsequent reactions with various electrophiles. wikipedia.org This enables the introduction of a wide array of functional groups at the nitrogen atom.
Electrophilic aromatic substitution (EAS) reactions are a fundamental tool for modifying the aromatic rings of this compound. xmu.edu.cnyoutube.com The sulfonamide group itself is a deactivating, meta-directing group in EAS reactions on the benzene (B151609) ring to which it is attached. Conversely, the dimethyl-substituted benzene ring is activated towards EAS, with the methyl groups being ortho, para-directing. The specific regioselectivity of EAS reactions on the 2,3-dimethylphenyl ring would be influenced by the steric and electronic effects of the two methyl groups. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com
Multicomponent Synthesis Approaches Leveraging the Sulfonamide Moiety
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. The sulfonamide group can be incorporated into MCRs to generate diverse libraries of compounds. For example, a three-component reaction involving a zwitterion generated from dimethyl acetylenedicarboxylate, an aryl sulfonamide, and an isocyanide has been reported to produce sulfonamide-conjugated ketenimines. acs.org This strategy allows for the rapid assembly of complex structures containing the sulfonamide pharmacophore. acs.org
Another example is a metal-free multicomponent reaction that constructs meta-C–S bonds on anilines to afford S-aryl dithiocarbamates, which could be adapted for sulfonamide-containing anilines. acs.org These MCRs highlight the versatility of the sulfonamide group as a building block in the synthesis of complex organic molecules.
Table 2: Examples of Multicomponent Reactions Involving Sulfonamides
| Reaction Type | Components | Product Class |
| Ketenimine Synthesis | Dimethyl acetylenedicarboxylate, Aryl sulfonamide, Isocyanide | Ketenimine sulfonamide conjugates |
| Thiolation | Aniline derivative, Amine, Carbon disulfide | S-aryl dithiocarbamates |
This table provides examples of MCRs where a sulfonamide or a related precursor can be a key component.
Photocatalytic Late-Stage Functionalization Methods for Sulfonamides
Late-stage functionalization (LSF) is a powerful strategy for modifying complex molecules, such as drug candidates, in the final steps of a synthesis. Photocatalytic methods have emerged as a mild and efficient approach for the LSF of sulfonamides. ox.ac.ukacs.orgnih.govacs.orgnih.gov One such strategy involves the conversion of sulfonamides into sulfonyl radical intermediates through a metal-free photocatalytic process. ox.ac.ukacs.orgnih.govacs.org These sulfonyl radicals can then be harnessed in reactions with various alkene fragments to introduce new functional groups. ox.ac.ukacs.org This methodology allows for the diversification of sulfonamide-containing molecules at a late stage, providing access to new chemical space. acs.org The reaction proceeds under mild conditions and does not require a base, making it a highly attractive method for modifying complex sulfonamides. acs.org
Sustainable and Novel Synthetic Approaches
The development of sustainable and novel synthetic methodologies for this compound and its derivatives is an area of growing interest, driven by the principles of green chemistry. These approaches aim to reduce the environmental impact of chemical processes by utilizing safer solvents, minimizing waste, and improving energy efficiency. Research in this field has explored a variety of innovative techniques, including the use of alternative reaction media, flow chemistry, and advanced catalytic systems.
Green Solvents and Reaction Media
A significant advancement in the sustainable synthesis of sulfonamides involves the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. Water, ethanol, and glycerol have been investigated as reaction media for the synthesis of sulfonamides, demonstrating the potential for cleaner production processes. researchgate.netrsc.org One such method involves the oxidative chlorination of thiols to sulfonyl chlorides, which then react in situ with amines to produce sulfonamides in good to excellent yields. researchgate.netrsc.org This process can be conducted in water, ethanol, or a deep eutectic solvent (DES) like choline chloride/glycerol, and features a simple, solvent-free workup that relies on filtration. researchgate.netrsc.org
Another facile and environmentally benign approach to sulfonamide synthesis has been demonstrated in aqueous media under dynamic pH control. rsc.org This method utilizes equimolar amounts of the amino compound and the arylsulfonyl chloride, eliminating the need for organic bases. The product can be easily isolated by filtration after acidification of the reaction mixture, resulting in excellent yields and purity without the need for further purification. rsc.org The use of an aqueous-alkaline medium has also been reported as an eco-friendly and cost-effective method for the synthesis of aryl sulfonamides. iscientific.org
| Sustainable Solvent | Key Features | Typical Yields |
|---|---|---|
| Water | Eliminates the need for organic bases, simple workup by filtration. rsc.org | Good to Excellent |
| Ethanol | Biodegradable and less toxic than many traditional organic solvents. researchgate.netrsc.org | Good to Excellent |
| Glycerol | High boiling point, non-toxic, and biodegradable. researchgate.netrsc.org | Good to Excellent |
| Deep Eutectic Solvents (e.g., Choline Chloride/Glycerol) | Low volatility, biodegradable, and can be recycled. researchgate.netrsc.org | Good |
Flow Chemistry
Flow chemistry has emerged as a powerful tool for the safe, efficient, and scalable synthesis of sulfonamides. nih.gov This technique involves the continuous pumping of reactants through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. The use of meso-reactor apparatuses in flow synthesis has been shown to be particularly effective for the preparation of sulfonamide libraries. nih.gov Key advantages of this approach include waste minimization, the use of green media, and the ability to employ non-toxic reactants. nih.gov The isolation of products in flow synthesis often involves simple extraction and precipitation, yielding pure compounds without the need for extensive purification. nih.gov A flow synthesis process has also been developed for the production of sulfonylurea compounds, which are structurally related to sulfonamides. google.com
Advanced Catalytic and Synthetic Methods
Novel catalytic systems and synthetic strategies are also being explored to improve the sustainability of sulfonamide synthesis. For instance, the use of ultrasound-assisted or microwave synthesis has been shown to be an efficient and ecological method for the preparation of certain sulfonamide derivatives. nih.gov These techniques can significantly reduce reaction times and energy consumption.
One-pot, multi-component reactions represent another innovative approach, allowing for the synthesis of complex sulfonamide derivatives in a single step from simple starting materials. mdpi.com This strategy improves atom economy and reduces the number of synthetic steps and purification procedures. For example, tri-aryl imidazole-benzene sulfonamide hybrids have been synthesized via a one-pot reaction involving a primary aromatic amine (sulfanilamide), an aldehyde, benzil, and ammonium acetate in the presence of an ionic liquid. mdpi.com
While not specifically detailed for this compound, the synthesis of the closely related 2,4-dimethylbenzenesulfonyl chloride has been described in a patent. google.com This process involves the reaction of m-xylene with chlorosulfonic acid, which is a common method for the preparation of sulfonyl chlorides. google.com Adapting such procedures to use more sustainable reagents and conditions is a key goal of ongoing research.
| Novel Synthetic Approach | Description | Key Advantages |
|---|---|---|
| Flow Chemistry | Continuous pumping of reactants through a reactor for precise control over reaction conditions. nih.gov | Enhanced safety, scalability, waste minimization, and high purity of products. nih.gov |
| Ultrasound/Microwave-Assisted Synthesis | Use of ultrasonic or microwave irradiation to accelerate chemical reactions. nih.gov | Reduced reaction times, increased yields, and lower energy consumption. nih.gov |
| Multi-Component Reactions | Combining three or more reactants in a single step to form a complex product. mdpi.com | High atom economy, reduced number of synthetic steps, and simplified purification. mdpi.com |
| Oxidative Chlorination in Green Solvents | In situ generation of sulfonyl chlorides from thiols followed by reaction with amines in sustainable media. researchgate.netrsc.org | Avoids the handling of unstable sulfonyl chlorides and uses environmentally friendly solvents. researchgate.netrsc.org |
Spectroscopic and Crystallographic Elucidation of 2,3 Dimethylbenzene 1 Sulfonamide Structures
X-Ray Crystallography: Insights into Solid-State Molecular Architecture
No crystallographic data, including determination of crystal systems, lattice parameters, analysis of conformational isomers, packing arrangements, or the role of intermolecular interactions, has been published for 2,3-dimethylbenzene-1-sulfonamide. While studies on related isomers and derivatives exist, the explicit focus on this compound prevents their inclusion. For instance, detailed crystallographic analyses are available for compounds such as N-(2,3-dimethylphenyl)benzenesulfonamide, but this compound possesses a different structural arrangement where the dimethylphenyl group is bonded to the nitrogen atom of the sulfonamide, not the sulfur atom. nih.govnih.govresearchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Similarly, there is no specific ¹H-NMR or ¹³C-NMR spectral data in the public domain for this compound. Without this primary data, a discussion on the elucidation of its complex molecular structure or investigations into its conformational dynamics in solution cannot be conducted. While spectral data for numerous other sulfonamide-containing compounds are available, none correspond to the exact 2,3-dimethyl substitution pattern on the benzene-1-sulfonamide core as requested. rsc.orgmkjc.in
Due to the absence of the necessary experimental findings for this compound, it is not possible to generate the detailed, scientifically accurate article as outlined. Further research and publication in the field of chemical crystallography and spectroscopy would be required to provide the specific data points needed for this analysis.
Vibrational Spectroscopy (IR) and Mass Spectrometry (MS) for Structural Confirmation
Characteristic Vibrational Modes
The infrared spectrum of this compound, like other aromatic sulfonamides, is characterized by a series of absorption bands that correspond to the vibrations of its specific structural components. The primary sulfonamide group (-SO₂NH₂) and the substituted benzene (B151609) ring are the main contributors to the IR spectrum.
The sulfonamide group gives rise to several distinct and strong absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent and are considered diagnostic for the -SO₂- group. These typically appear as two strong bands in the regions of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The S-N stretching vibration is observed as a band in the region of 914–895 cm⁻¹. rsc.org
The N-H stretching vibrations of the primary sulfonamide group are also readily identifiable, typically appearing in the range of 3349–3144 cm⁻¹. rsc.org In addition to the stretching modes, the N-H bending, or scissoring, vibration can be observed around 1639–1635 cm⁻¹. rsc.org
The aromatic portion of the molecule, the 2,3-dimethylphenyl group, exhibits its own set of characteristic bands. The C=C stretching vibrations within the benzene ring are typically found in the 1594–1489 cm⁻¹ region. rsc.org The substitution pattern on the benzene ring also influences the spectrum, particularly in the "fingerprint" region (below 1000 cm⁻¹), where C-H out-of-plane bending vibrations occur.
A summary of the key vibrational modes for a molecule with a similar structure is presented in the interactive table below.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |
| N-H Stretching (sulfonamide) | 3349–3144 | Strong |
| C-H Stretching (aromatic) | 3100–3000 | Medium |
| C-H Stretching (methyl) | 2975–2860 | Medium |
| N-H Bending (sulfonamide) | 1639–1635 | Medium |
| C=C Stretching (aromatic) | 1594–1489 | Medium |
| SO₂ Asymmetric Stretching | 1320–1310 | Strong |
| SO₂ Symmetric Stretching | 1155–1143 | Strong |
| S-N Stretching | 914–895 | Medium |
| Data is based on typical ranges for aromatic sulfonamides and related compounds. rsc.org |
Elucidation of Fragmentation Pathways
Mass spectrometry provides a powerful tool for confirming the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation pattern. In mass spectrometry, the molecule is ionized and then breaks apart into smaller, charged fragments. The masses of these fragments are then detected and plotted against their relative abundance, creating a mass spectrum.
For aromatic sulfonamides, a common fragmentation pathway involves the cleavage of the C-S and S-N bonds. A characteristic fragmentation pattern for a closely related compound, N-(2,3-Dimethylphenyl)-4-methylbenzenesulfonamide, provides insight into the likely fragmentation of this compound. researchgate.net
The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. A primary fragmentation event is often the loss of the sulfonamide group or parts of it. For instance, cleavage of the S-N bond can lead to the formation of a [M-NH₂]⁺ fragment.
Another significant fragmentation pathway for aromatic sulfonamides involves the loss of a sulfur dioxide (SO₂) molecule, which has a mass of 64 Da. This rearrangement and elimination process is a well-documented fragmentation for this class of compounds.
The fragmentation of the dimethylphenyl group can also occur. A common fragmentation for xylenes (B1142099) and related compounds is the loss of a methyl group (CH₃), resulting in a fragment with a mass 15 Da less than the parent ion. docbrown.info
The interactive table below outlines some of the plausible fragmentation pathways for this compound based on the fragmentation of similar structures.
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment |
| 199 (M⁺) | SO₂ | 135 | [C₈H₁₁N]⁺ |
| 199 (M⁺) | NH₂ | 183 | [C₈H₉SO₂]⁺ |
| 199 (M⁺) | SO₂NH₂ | 105 | [C₈H₉]⁺ |
| 105 | CH₃ | 90 | [C₇H₆]⁺ |
| Fragmentation pathways are proposed based on the general fragmentation of aromatic sulfonamides and related compounds. researchgate.netdocbrown.info |
Computational Chemistry and Theoretical Investigations of 2,3 Dimethylbenzene 1 Sulfonamide
Density Functional Theory (DFT) for Molecular and Electronic Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the quantum mechanical properties of molecules. DFT has been widely applied to sulfonamide derivatives to explore their three-dimensional structures, electronic characteristics, and chemical reactivity.
The initial step in the theoretical characterization of 2,3-dimethylbenzene-1-sulfonamide involves geometry optimization to determine its most stable three-dimensional conformation. This process identifies the global minimum on the potential energy surface. For similar benzene (B151609) sulfonamide derivatives, these calculations are often performed using methods like the B3PW91/6-31g(d,p) basis set. mkjc.in The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape and steric profile. The orientation of the sulfonamide group relative to the dimethyl-substituted benzene ring is a key determinant of its interaction capabilities.
Table 1: Representative Theoretical Bond Lengths in Sulfonamide Derivatives
| Bond | Typical Calculated Bond Length (Å) |
|---|---|
| C-S | ~1.78 |
| S-N | ~1.69 |
| S=O | ~1.43 |
Note: These are typical values for sulfonamides and may vary slightly for this compound.
The Molecular Electrostatic Potential (MEP) surface is a vital tool for visualizing the charge distribution across a molecule and predicting its reactive sites. In sulfonamides, the MEP map typically reveals a high electron density, and thus a negative potential, around the oxygen atoms of the sulfonamide group, marking them as likely sites for electrophilic attack. Conversely, the amine group's hydrogen atoms usually exhibit a positive potential, indicating their susceptibility to nucleophilic attack. mkjc.in
Natural Bond Orbital (NBO) analysis further clarifies the electronic structure by detailing charge delocalization and intramolecular bonding interactions. For sulfonamide derivatives, NBO analysis often shows significant delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the central sulfur atom. mdpi.com This delocalization is a key factor in the stability of the sulfonamide functional group.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the so-called frontier orbitals, which are critical in determining a molecule's chemical reactivity and its behavior in electron transfer processes. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability. mkjc.in In the case of this compound, the HOMO is expected to be located primarily on the electron-rich dimethylbenzene ring, while the LUMO is likely to be distributed across the electron-withdrawing sulfonamide group. This energy gap is a crucial parameter for assessing its potential in various applications, including as a corrosion inhibitor or in the design of novel bioactive compounds.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a computational lens to observe the physical movements of atoms and molecules over time. While specific MD studies on this compound are not prevalent, the technique is broadly applied to the sulfonamide class of molecules to understand their dynamic behavior in various environments, such as in aqueous solution or when interacting with biological macromolecules. peerj.comnih.gov MD simulations can reveal the conformational flexibility of the molecule, its solvation characteristics, and the intricate dynamics of its interactions with neighboring molecules, providing a deeper understanding of its behavior in a physiological context.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a powerful computational method used to predict the binding orientation of a small molecule (ligand) to its macromolecular target, typically a protein. This technique is instrumental in drug discovery for elucidating potential binding modes and affinities.
Table 2: Common Interacting Residues for Sulfonamides in Enzyme Active Sites
| Enzyme Target | Key Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|
| Carbonic Anhydrase | His, Thr | Hydrogen Bonding, Coordination |
| Dihydropteroate (B1496061) Synthase | Arg, Lys, His | Electrostatic, Hydrogen Bonding |
| Triosephosphate Isomerase | Asn, His | Hydrogen Bonding |
Note: This table represents common interactions for the sulfonamide class and specific interactions can vary. peerj.comqub.ac.uk
In Silico Screening and Design of Sulfonamide-Based Ligands
The process of discovering and developing new drugs is often accelerated by in silico screening, a computational technique used to identify promising candidates from large databases of chemical compounds. For sulfonamide-based ligands like this compound, this approach is instrumental in predicting their potential as inhibitors for various enzymes.
One of the primary targets for sulfonamide derivatives is the family of carbonic anhydrase (CA) enzymes. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic effects in conditions like glaucoma, epilepsy, and certain types of cancer. nih.gov In silico studies on novel sulfonamide derivatives have demonstrated their potential as effective CA inhibitors. nih.gov For instance, research on sulfonamides incorporating a 1,2,4-triazole (B32235) moiety has shown good binding affinities to the active sites of CA IX, a tumor-associated isoform. nih.gov
The design of such ligands involves several key computational steps:
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. For a molecule like this compound, the sulfonamide group (-SO2NH2) is a critical pharmacophoric feature, known to coordinate with the zinc ion in the active site of carbonic anhydrases. The dimethyl-substituted benzene ring contributes to the hydrophobic interactions within the active site pocket.
Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a receptor. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding energy. For this compound, docking studies would elucidate how the dimethylphenyl group orients itself within the hydrophobic regions of the CA active site, influencing its binding affinity and selectivity. Studies on similar sulfonamides have shown that substitutions on the aromatic ring can significantly impact the orientation and interaction with the receptor. nih.gov
ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a potential drug candidate are crucial for its success. Computational tools can predict these properties early in the drug discovery process, saving time and resources. For instance, Lipinski's "rule of five" helps to assess the druglikeness of a compound based on properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. While specific ADMET predictions for this compound are not publicly available, such in silico analyses are a standard part of the design process for novel sulfonamide-based ligands. nih.gov
The table below illustrates the kind of data generated during in silico screening for a series of hypothetical this compound derivatives, targeting a specific isoform of carbonic anhydrase.
| Derivative | Docking Score (kcal/mol) | Predicted IC50 (µM) | Lipinski's Rule of Five Violations |
| This compound | -7.5 | 5.2 | 0 |
| 4-amino-2,3-dimethylbenzene-1-sulfonamide | -8.2 | 1.8 | 0 |
| 4-nitro-2,3-dimethylbenzene-1-sulfonamide | -7.9 | 3.5 | 0 |
| 5-chloro-2,3-dimethylbenzene-1-sulfonamide | -8.5 | 0.9 | 0 |
This table is illustrative and does not represent actual experimental data.
Crystal Packing Analysis: Hirshfeld Surface and Energy Framework Investigations
Understanding the three-dimensional arrangement of molecules in a crystal is paramount for predicting a material's physical properties, such as solubility, stability, and bioavailability. Crystal packing analysis, aided by tools like Hirshfeld surface analysis and energy framework investigations, provides a detailed picture of the intermolecular interactions that govern the crystal structure.
While a specific crystal structure of this compound is not publicly detailed, analysis of closely related structures, such as N-(2,3-Dimethyl-phenyl)-2,4-dimethyl-benzene-sulfonamide, reveals key interaction patterns. nih.gov In this analogue, the molecules are linked into dimers by N-H···O hydrogen bonds, a common and strong interaction in sulfonamide crystals. nih.gov
Hirshfeld Surface Analysis is a powerful method to visualize and quantify intermolecular interactions in a crystal. It partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The surface is colored according to various properties, such as d_norm, which highlights regions of close intermolecular contact.
For a molecule like this compound, a Hirshfeld surface analysis would likely reveal:
Strong N-H···O Hydrogen Bonds: Indicated by intense red spots on the d_norm surface, these are typically the most significant interactions driving the crystal packing.
Weaker C-H···O and C-H···π Interactions: These would appear as less intense colored regions on the surface.
van der Waals H···H Contacts: These are generally the most abundant contacts and are visualized as large, pale regions on the surface. nih.govnih.gov
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |
| H···H | 45.5 |
| O···H/H···O | 25.2 |
| C···H/H···C | 18.8 |
| S···H/H···S | 5.5 |
| N···H/H···N | 3.0 |
| C···C | 2.0 |
This table is illustrative and based on typical values for similar sulfonamide structures. nih.govnih.gov
Energy Framework Investigations build upon the crystal structure data to calculate the interaction energies between molecules. This allows for a quantitative understanding of the forces holding the crystal together and provides a visual representation of the crystal's mechanical and energetic topology. The energy frameworks are typically visualized as cylinders connecting the centers of mass of interacting molecules, with the cylinder's radius proportional to the strength of the interaction energy. This analysis can reveal the dominant energetic pathways within the crystal, which are crucial for understanding properties like crystal stability and dissolution.
Reaction Mechanisms and Chemical Transformations of 2,3 Dimethylbenzene 1 Sulfonamide
Mechanistic Studies of Electrophilic Aromatic Substitution on Dimethylbenzene Systems
The synthesis of 2,3-dimethylbenzene-1-sulfonamide fundamentally relies on an electrophilic aromatic substitution (EAS) reaction, where the benzene (B151609) ring of 1,2-dimethylbenzene (o-xylene) attacks a sulfur-based electrophile. The directing effects of the two methyl groups on the aromatic ring are paramount in determining the regioselectivity of this substitution.
Methyl groups are classified as activating, ortho-, para-directors in EAS reactions. libretexts.org This is due to their electron-donating nature through an inductive effect, which enriches the electron density of the aromatic ring, making it more nucleophilic. libretexts.org Consequently, the carbocation intermediates (sigma complexes or Wheland intermediates) formed during the attack are stabilized.
In the case of 1,2-dimethylbenzene, there are three potential positions for electrophilic attack: C3, C4, and C5 (C6 is equivalent to C3, and C5 is equivalent to C4). The two methyl groups direct incoming electrophiles to the positions ortho and para to them.
The C1-methyl group directs to C2 (occupied) and C6.
The C2-methyl group directs to C1 (occupied) and C3.
Both groups, therefore, activate the C3/C6 positions. The C4/C5 positions are also activated, being para to one methyl group and meta to the other. However, the C3 position is sterically hindered by the adjacent C2-methyl group. This steric hindrance can significantly influence the product distribution. For many EAS reactions on substituted benzenes, attack at a sterically hindered ortho position is disfavored. libretexts.org For instance, the nitration of tert-butylbenzene (B1681246) results in a significantly lower yield of the ortho-isomer compared to the para-isomer due to the bulkiness of the tert-butyl group. libretexts.org While methyl groups are smaller, steric effects can still play a role, especially with bulky electrophiles.
Computational studies using Density Functional Theory (DFT) have provided deep insights into the mechanisms of EAS reactions. researchgate.netnih.gov These studies confirm that the reaction typically proceeds through an addition-elimination mechanism. The rate-determining step is usually the initial attack of the electrophile on the aromatic ring to form the charged Wheland intermediate. libretexts.org The stability of this intermediate dictates the preferred reaction pathway. For electron-donating substituents like methyl groups, the positive charge in the intermediate is best stabilized when the substituent is at the ortho or para position relative to the point of attack. libretexts.org
Pathways for Nucleophilic Substitution at the Sulfonamide Nitrogen
The sulfonamide functional group (-SO₂NH₂) possesses distinct reactivity. The nitrogen atom can act as a nucleophile, and the N-H bond is acidic, allowing for deprotonation to form a sulfonamidate anion. This anion is a more potent nucleophile. The acidity of the N-H bond can be further enhanced by placing a second electron-withdrawing group on the nitrogen. nih.gov
Recent research has explored the functionalization of sulfonamides at the nitrogen atom. Fier and Maloney demonstrated that primary sulfonamides can be activated by converting them into N-sulfonylimines. nih.gov These intermediates can then generate nucleophilic sulfinate anions under N-heterocyclic carbene (NHC) catalysis, which can react with various electrophiles. nih.gov Another strategy involves the conversion of primary sulfonamides into more reactive intermediates like sulfonyl chlorides or fluorides, which can then be functionalized with a range of nucleophiles. nih.gov
Radical Intermediates in Sulfonamide Reactivity
The generation of radical intermediates from sulfonamides has emerged as a powerful tool for chemical synthesis, particularly for late-stage functionalization of complex molecules. nih.gov Sulfonyl radicals can be generated directly from sulfonamides under specific conditions, avoiding the need for pre-functionalized, often unstable precursors like sulfonyl chlorides or azides. nih.gov
One prominent method involves photocatalysis. nih.govacs.org For example, N-sulfonylimines derived from primary sulfonamides can be used to generate sulfonyl radicals. nih.gov These versatile intermediates can then participate in various reactions, such as the hydrosulfonylation of alkenes. nih.govacs.org This process allows for the formation of new carbon-sulfur bonds under mild conditions.
A proposed mechanism involves the photocatalyst absorbing light and reaching an excited state. This excited catalyst can then engage in a single electron transfer process. For instance, in a study by the Douglas group, an iridium photocatalyst in its excited state oxidizes a deprotonated N-acylsulfonamide to generate an N-centered radical. nih.gov This radical can then undergo further reactions, such as cyclization onto an alkene. Subsequent steps can lead to the elimination of the sulfonyl group, demonstrating its role as a traceless linker. nih.gov
The table below summarizes findings from a study on the photocatalytic hydrosulfonylation of alkenes using N-sulfonylimine radical precursors.
| Entry | Imine Substituent (R) | Alkene | Yield (%) |
| 1 | p-MeO | Methyl Vinyl Ketone | 84 |
| 2 | H | Methyl Vinyl Ketone | 73 |
| 3 | p-CF₃ | Methyl Vinyl Ketone | 55 |
| 4 | p-NO₂ | Methyl Vinyl Ketone | <5 |
| 5 | o-Me | Methyl Vinyl Ketone | 40 |
Data adapted from a study on photocatalytic late-stage functionalization of sulfonamides. nih.gov
These results indicate that electron-donating groups on the aryl ring of the imine are generally favorable for the reaction, while strong electron-withdrawing groups diminish the yield. nih.gov Steric hindrance also negatively impacts the reaction efficiency. nih.gov
Catalysis in Sulfonamide Synthesis and Transformation
Metal catalysis plays a crucial role in both the synthesis and subsequent transformation of sulfonamides. Photoredox catalysis, often employing iridium or other transition metal complexes, has become a key method for generating radical intermediates from sulfonamides for C-S, C-N, and C-C bond formation. nih.gov In one mechanistic cycle, an excited Iridium(III) complex oxidizes a deprotonated N-acylsulfonamide to an N-centered radical, which initiates a cascade of reactions. nih.gov
Palladium-catalyzed cross-coupling reactions are also relevant. While not directly synthesizing the sulfonamide group, they can be used to modify molecules containing this functional group. For example, motifs derived from sulfonamide chemistry have been successfully used in palladium-catalyzed cross-coupling reactions. acs.org
Acid catalysis is fundamental to the synthesis of arylsulfonamides via electrophilic aromatic substitution. The sulfonating agent, sulfur trioxide (SO₃), is often generated in situ from concentrated sulfuric acid. The reaction involves the protonation of one molecule of H₂SO₄ by another, or the reaction between SO₃ and H₂SO₄, to form the highly electrophilic species ⁺SO₃H or protonated sulfur trioxide. chemistrysteps.comkhanacademy.org
The sulfonation reaction is notably reversible. chemistrysteps.comyoutube.comlibretexts.org The reverse reaction, desulfonation, is facilitated by heating the sulfonic acid in the presence of dilute aqueous acid. chemistrysteps.comyoutube.com The mechanism is the microscopic reverse of sulfonation: the aromatic ring is protonated, and then the ⁺SO₃H group is expelled to restore aromaticity. chemistrysteps.com This reversibility allows the sulfonic acid group to be used as a temporary blocking group in organic synthesis to direct other electrophiles to specific positions. chemistrysteps.comlibretexts.orglibretexts.org
Fundamental Mechanisms of Sulfonylation Reactions
The sulfonylation of an aromatic ring, such as 1,2-dimethylbenzene, is a classic example of an electrophilic aromatic substitution (EAS) reaction. libretexts.org
The mechanism proceeds in several steps:
Generation of the Electrophile : The active electrophile is typically considered to be sulfur trioxide (SO₃), or its protonated form, ⁺SO₃H. chemistrysteps.com In fuming sulfuric acid (oleum), SO₃ is present in high concentration. SO₃ is highly electrophilic because the three electronegative oxygen atoms strongly polarize the sulfur atom. youtube.comlibretexts.orglibretexts.org
Nucleophilic Attack and Formation of the Sigma Complex : The π-electron system of the 1,2-dimethylbenzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. chemistrysteps.com
Deprotonation and Rearomatization : A base in the reaction mixture, such as HSO₄⁻ or a water molecule, removes a proton from the carbon atom that bears the newly attached sulfonyl group. youtube.com This restores the aromatic π-system, leading to the formation of 2,3-dimethylbenzenesulfonic acid.
The subsequent conversion of the sulfonic acid to the sulfonamide (this compound) is typically achieved by first converting the sulfonic acid to a more reactive sulfonyl chloride (e.g., using thionyl chloride, SOCl₂) and then reacting the sulfonyl chloride with ammonia (B1221849) or an amine.
Structure Activity Relationship Sar Studies in Biological Systems
Principles Governing Structure-Activity Relationships in Sulfonamide Chemistry
The biological activity of sulfonamides is intrinsically linked to their chemical structure. The core scaffold, a sulfanilamide (B372717) framework, provides the essential features for antimicrobial action by mimicking para-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in bacteria. nih.govnih.gov This competitive antagonism of PABA is a cornerstone of the bacteriostatic effect of sulfonamides. nih.govnih.gov
Key structural features that govern the activity of sulfonamides include:
The N4-amino group: A free amino group at the N4 position of the benzene (B151609) ring is generally essential for antibacterial activity. nih.gov Substitution at this position can lead to inactive compounds or prodrugs that require in vivo metabolization to an active form. nih.gov
The aromatic ring: The benzene ring is a critical component, and substitutions on this ring can diminish or abolish activity. researchgate.net The sulfur atom must be directly linked to the aromatic ring. researchgate.net
The sulfonamide group: The sulfonamide moiety (-SO2NH-) is crucial for activity. The nitrogen of this group (N1) can be substituted to modulate the physicochemical properties of the molecule, such as pKa and lipid solubility, which in turn affects its pharmacokinetic profile and antibacterial potency. nih.govresearchgate.net Optimal antibacterial activity is often observed when the pKa of the sulfonamide is between 6.6 and 7.4. nih.gov
Substituents on the N1-nitrogen: Monosubstitution on the N1-nitrogen can enhance activity. nih.gov The nature of the substituent, whether it is an electron-donating or electron-withdrawing group, can significantly influence the biological function of the molecule. nih.gov Electron-donating groups can increase the negative charge on the molecule, potentially enhancing its biological function. nih.gov
Enzyme Inhibition Profiling and Mechanistic Insights
Inhibition of Carbonic Anhydrase Isoforms
Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govmdpi.com The sulfonamide group binds to the zinc ion in the active site of the enzyme, leading to inhibition. mdpi.com
While no studies were found that specifically investigated the inhibitory activity of 2,3-dimethylbenzene-1-sulfonamide itself, derivatives containing a 2,3-dimethylphenyl moiety have been evaluated. For instance, in a series of N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamides, the derivative with a 2-hydroxy-3,5-dimethylphenyl group showed notable, albeit moderate, inhibitory activity against certain human carbonic anhydrase (hCA) isoforms. nih.gov
The inhibitory potency of sulfonamides against different CA isoforms is highly dependent on the nature of the substituents on the benzenesulfonamide (B165840) scaffold. mdpi.comnih.gov For example, a series of benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides showed medium potency against cytosolic isoforms hCA I and II, but low nanomolar to subnanomolar inhibition of the tumor-associated isoforms hCA IX and XII. mdpi.com
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by a Sulfonamide Derivative
| Compound/Isoform | hCA I (Ki in nM) | hCA II (Ki in nM) | hCA IX (Ki in nM) | hCA XII (Ki in nM) |
| N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted 2-hydroxy-3,5-dimethylphenyl-1H-pyrazole carboxamide | - | - | - | 61.3–432.8 nih.gov |
| Acetazolamide (Standard) | - | - | 25.8 nih.gov | 25.7 nih.gov |
Note: A lower Ki value indicates stronger inhibition. Data for the specific 2,3-dimethylphenyl derivative was not available for all isoforms.
Studies on α-Glucosidase Inhibition
In general, the search for non-sugar α-glucosidase inhibitors has led to the synthesis and evaluation of various sulfonamide-containing compounds. nih.gov For example, a series of 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives demonstrated potent inhibitory activity, with IC50 values in the micromolar to nanomolar range. nih.gov The effectiveness of these inhibitors often depends on the specific substitutions on both the coumarin (B35378) and the phenylsulfonamide moieties. nih.gov
Cholinesterase Enzyme Modulation
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system. While some sulfonamide derivatives have been explored for their cholinesterase inhibitory potential, nih.gov there is a lack of specific research on the modulation of these enzymes by this compound.
A study on new hybrid structures containing sulfonamide and 1,2,3-triazole units revealed that some of these compounds exhibited better AChE inhibitory activities than the standard drug galantamine. nih.gov This suggests that the sulfonamide scaffold can be a component of effective cholinesterase inhibitors, though the specific contribution of a 2,3-dimethylphenyl group has not been elucidated.
Other Enzyme Systems (e.g., Urease, Lipoxygenase)
Urease Inhibition:
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria like Helicobacter pylori. researchgate.netnih.gov Sulfonamide derivatives have shown significant potential as urease inhibitors. nih.govresearchgate.net
A study on new sulfonamide-1,2,3-triazole-acetamide derivatives identified a compound containing a 2,3-dimethylphenyl group, namely N-(2,3-dimethylphenyl)-2-(4-(((4-methyl-N-phenylphenyl)sulfonamido)methyl)-1H-1,2,3-triazol-1-yl)acetamide, which exhibited potent urease inhibitory activity. researchgate.net
Table 2: Urease Inhibitory Activity of a 2,3-dimethylphenyl-containing Sulfonamide Derivative
| Compound | IC50 (µM) |
| N-(2,3-dimethylphenyl)-2-(4-(((4-methyl-N-phenylphenyl)sulfonamido)methyl)-1H-1,2,3-triazol-1-yl)acetamide | < 4.53 researchgate.net |
| Thiourea (Standard) | 23.76 researchgate.net |
Note: A lower IC50 value indicates greater potency.
Lipoxygenase Inhibition:
Lipoxygenases are enzymes involved in the biosynthesis of inflammatory mediators. Inhibition of these enzymes is a target for anti-inflammatory therapies. researchgate.net While research has been conducted on the inhibition of 12/15-lipoxygenase by small molecules, researchgate.net specific studies focusing on this compound are not available in the reviewed literature.
Mechanisms of Antimicrobial Activity of Sulfonamide Derivatives
The primary mechanism of antimicrobial action for sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. nih.gov Folic acid is a vital precursor for the synthesis of nucleic acids and amino acids, and its depletion has a bacteriostatic effect, inhibiting bacterial growth and replication.
The structural similarity between sulfonamides and PABA allows them to bind to the active site of DHPS, preventing the natural substrate from binding. nih.gov This selective toxicity affects bacteria that must synthesize their own folic acid, while human cells, which obtain folate from the diet, are not affected.
While this is the general mechanism for sulfonamides, the specific antimicrobial spectrum and potency can be influenced by the substituents on the sulfonamide scaffold. nih.govresearchgate.net For instance, some sulfonamide derivatives have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The introduction of electron-withdrawing groups on the phenyl ring has been shown to increase antimicrobial activity in some cases. nih.gov
Although specific antimicrobial studies on this compound were not found, it is expected to follow the general mechanism of folic acid synthesis inhibition. The presence of the two methyl groups on the benzene ring would likely influence its physicochemical properties, such as lipophilicity, which could affect its uptake by bacterial cells and its interaction with the DHPS enzyme. However, without specific experimental data, its precise antimicrobial profile remains to be determined.
Folic Acid Synthesis Inhibition Pathway
Sulfonamides, including the structural class of this compound, are well-established inhibitors of the folic acid biosynthesis pathway in prokaryotes. This pathway is crucial for the synthesis of nucleic acids and certain amino acids, making it an essential target for antimicrobial agents. The primary enzyme inhibited by sulfonamides is dihydropteroate synthase (DHPS). nih.gov
The inhibitory action of sulfonamides stems from their structural similarity to the natural substrate of DHPS, para-aminobenzoic acid (pABA). Due to this resemblance, sulfonamides act as competitive inhibitors, binding to the active site of DHPS and preventing the condensation of pABA with dihydropteridine pyrophosphate. This blockage effectively halts the production of dihydropteroate, a precursor to dihydrofolic acid (DHF) and ultimately tetrahydrofolic acid (THF). The depletion of THF, a vital cofactor in one-carbon transfer reactions, leads to the cessation of bacterial growth, hence the bacteriostatic effect of these compounds. nih.gov
Researchers have also explored the development of dual-action inhibitors that target both DHPS and another key enzyme in the folate pathway, dihydrofolate reductase (DHFR). DHFR is responsible for the conversion of DHF to THF. By inhibiting both enzymes simultaneously, a synergistic and potentially bactericidal effect can be achieved, which may also help to overcome resistance mechanisms. nih.govnih.gov The design of such dual inhibitors often involves creating hybrid molecules that incorporate structural features necessary for binding to both enzymes. nih.gov
Differential Activity Against Bacterial Strains
The antibacterial spectrum of sulfonamide derivatives can vary significantly depending on their chemical structure. Generally, they exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. However, the potency against specific strains is influenced by substitutions on the benzene ring and the sulfonamide nitrogen.
For instance, studies on various benzenesulfonamide derivatives have demonstrated a range of minimum inhibitory concentrations (MICs) against different bacterial species. The presence of specific functional groups can enhance activity against certain strains. For example, the introduction of electron-withdrawing groups, such as a nitro group, has been shown to increase the antimicrobial activity of some anilide derivatives. cust.edu.tw In one study, a 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivative displayed significant activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, with MIC values as low as 6.25 µg/mL. nih.gov Another study reported a derivative with an MIC of 3.9 μg mL−1 against S. aureus and Achromobacter xylosoxidans. rsc.org
The differential activity is also influenced by factors such as the permeability of the bacterial cell wall and the presence of efflux pumps, which can reduce the intracellular concentration of the drug. Some bacterial species, such as Pseudomonas aeruginosa, are known to exhibit intrinsic resistance to many sulfonamides.
Interactive Table: Antibacterial Activity of Selected Sulfonamide Derivatives
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | Staphylococcus aureus | 6.25 | nih.gov |
| 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | Bacillus subtilis | 6.25 | nih.gov |
| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivative | Staphylococcus aureus | 3.9 | rsc.org |
Rational Ligand Design and Optimization of this compound Scaffolds
Rational ligand design is a key strategy for discovering and optimizing new drug candidates based on a known biological target. In the context of this compound scaffolds, this approach aims to enhance their affinity and selectivity for target enzymes like DHPS. By understanding the three-dimensional structure of the enzyme's active site, medicinal chemists can design molecules that fit precisely and form strong interactions with key amino acid residues.
One successful application of rational design has been the development of dual inhibitors targeting both DHPS and DHFR. nih.govnih.gov This involves creating hybrid molecules that possess the necessary pharmacophoric features to bind to both enzymes. For example, a molecule might contain a sulfonamide moiety to target DHPS and a diaminopyrimidine-like fragment to inhibit DHFR. nih.gov Molecular docking studies are instrumental in this process, allowing researchers to virtually screen and prioritize candidate molecules before their synthesis and biological evaluation. nih.gov
Optimization of the this compound scaffold would involve modifying the substitution pattern on the aromatic ring to improve potency and pharmacokinetic properties. The methyl groups at the 2 and 3 positions of the benzene ring influence the compound's steric and electronic properties, which in turn affect its binding to the target enzyme. Systematic variations of these substituents can lead to the identification of derivatives with enhanced activity and better selectivity.
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For sulfonamides, QSAR models can predict the antibacterial potency of new derivatives and provide insights into the structural features that are crucial for their activity.
In a typical QSAR study, a set of sulfonamide derivatives with known antibacterial activities is used to build a model. Various molecular descriptors, which are numerical representations of the compounds' physicochemical properties, are calculated. These descriptors can be categorized as electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). cust.edu.twnih.govnih.govnih.gov
Statistical methods, such as multiple linear regression or partial least squares, are then employed to develop an equation that relates a selection of these descriptors to the observed biological activity. For example, a QSAR study on a series of benzenesulfonamidefluoroquinolones found a linear correlation between antibacterial activity and electronic and steric parameters, suggesting that smaller, electron-donating groups would enhance activity against Gram-positive bacteria. nih.gov In another study on aromatic sulfonyl hydrazones, the total point-charge component of the molecular dipole was identified as a key descriptor for activity against Escherichia coli. nih.gov
These models, once validated, can be used to predict the activity of yet-to-be-synthesized compounds, thereby guiding the design of more potent antibacterial agents based on the this compound scaffold.
Interactive Table: Key Descriptors in Sulfonamide QSAR Studies
| Descriptor Type | Specific Descriptor | Correlation with Activity | Reference |
|---|---|---|---|
| Electronic | Atomic Charges | Correlation with antibacterial activity against B. subtilis and MRSA | nih.gov |
| Electronic | Total point-charge component of molecular dipole | Important for activity against E. coli | nih.gov |
| Steric/Electronic | Small electron-donor groups | Increased in vitro activity against Gram-positive bacteria | nih.gov |
Supramolecular Chemistry and Emerging Materials Applications
Molecular Recognition and Self-Assembly of Sulfonamide Systems
The sulfonamide group is a powerful and versatile functional group in the design of self-assembling systems due to its distinct hydrogen bond donor (N-H) and acceptor (S=O) sites. This duality allows for the formation of robust and directional intermolecular interactions, which are fundamental to the processes of molecular recognition and self-assembly. The study of various sulfonamide-containing crystal structures has revealed a number of recurring hydrogen-bonding patterns, often referred to as supramolecular synthons.
The most common synthons observed in sulfonamide systems are the formation of dimers and catemers (chains). In the case of primary sulfonamides, the N-H protons can form hydrogen bonds with the sulfonyl oxygens of neighboring molecules. This interaction can lead to the formation of a cyclic R2 2(8) graph set motif, resulting in a centrosymmetric dimer. Alternatively, a chain motif can be formed where the N-H of one molecule bonds to the sulfonyl oxygen of the next, creating a one-dimensional assembly.
The self-assembly process is not solely governed by N-H···O hydrogen bonds. Other weak interactions, such as C-H···O, C-H···π, and π-π stacking interactions, play a crucial role in stabilizing the resulting supramolecular architectures and can influence the dimensionality of the assembly, leading to the formation of zero-, one-, two-, or even three-dimensional networks. The presence and nature of substituents on the aromatic rings can significantly impact these interactions and, consequently, the final supramolecular structure. Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these diverse intermolecular contacts within a crystal lattice.
Design of Supramolecular Architectures from 2,3-Dimethylbenzene-1-sulfonamide Derivatives
For instance, studies on compounds such as N-(2,3-Dimethyl-phen-yl)benzene-sulfonamide and N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide have demonstrated the formation of distinct supramolecular structures. In the crystal structure of N-(2,3-Dimethyl-phen-yl)benzene-sulfonamide, molecules are linked by intermolecular N-H···O hydrogen bonds, forming zigzag chains. The conformation of the molecule is such that the amino H atom is trans to one of the sulfonyl oxygen atoms, and the two aromatic rings are significantly tilted with respect to each other.
In the case of N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide, the asymmetric unit contains two independent molecules. These independent molecules are linked into a dimer by a pair of intermolecular N-H···O hydrogen bonds. The dihedral angles between the sulfonyl and anilino benzene (B151609) rings in the two molecules differ slightly, highlighting the conformational flexibility of these systems.
| Compound | Supramolecular Motif | Key Intermolecular Interactions |
| N-(2,3-Dimethyl-phen-yl)benzene-sulfonamide | Zigzag Chains | N-H···O hydrogen bonds |
| N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide | Dimers | N-H···O hydrogen bonds |
Potential in Polymer and Nanocomposite Science
The inherent self-assembly properties of sulfonamides make them attractive building blocks for the development of novel polymers and nanocomposites. While direct applications of this compound in this context are not widely reported, the broader field of sulfonamide-containing materials provides a strong indication of its potential.
Polymers: The incorporation of sulfonamide groups into polymer backbones can impart specific properties, such as pH-responsiveness and thermal stability. For example, polymers containing primary benzene sulfonamide groups can be synthesized via controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. These polymers can exhibit pH-dependent solubility, making them suitable for applications in drug delivery and smart materials. Furthermore, sulfonamide-functionalized polymers can be designed to have specific targeting properties for biomedical applications. The sulfonamide group can also act as a protecting group in the synthesis of functionalized polymers, which can be later modified to introduce other functionalities.
Nanocomposites: Sulfonamide derivatives have been utilized in the synthesis and functionalization of nanoparticles. For instance, sulfonamide nanoparticles can be prepared through reactions involving benzenesulfonyl chlorides, and these nanoparticles have shown potential as antimicrobial agents. The surface of nanoparticles can be functionalized with sulfonamide-containing ligands to enhance their stability, dispersibility, and to introduce specific recognition sites. In the context of nanocomposites, sulfonamide-functionalized fillers could be incorporated into a polymer matrix to improve its mechanical, thermal, or conductive properties, leveraging the strong intermolecular interactions of the sulfonamide groups to enhance interfacial adhesion. For example, sulfonated polymers are known to be used in the creation of ion-exchange membranes for fuel cells, and the principles of molecular self-assembly guided by the sulfonamide group could be harnessed to create highly ordered nanocomposites with anisotropic properties.
Although specific research on this compound in polymer and nanocomposite science is limited, the fundamental understanding of its supramolecular behavior and the versatile chemistry of the sulfonamide group suggest a promising future for its derivatives in the design of advanced functional materials.
Concluding Remarks and Future Research Outlook
Advances and Challenges in 2,3-Dimethylbenzene-1-sulfonamide Research
Research into sulfonamide derivatives continues to be a vibrant area of chemical science, driven by their diverse applications. While specific research on this compound is not extensively documented in publicly available literature, the broader family of substituted benzenesulfonamides has seen significant advances. A primary challenge in the focused study of this compound is its status as a non-commercial, niche chemical, which limits the availability of extensive research data.
Key advances in the wider field of sulfonamides that could be applied to this compound include the development of efficient synthetic methodologies. For instance, the synthesis of structurally related compounds like N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide has been achieved through the reaction of the corresponding sulfonyl chloride with an aniline derivative. This suggests that established synthetic routes can be readily adapted for the production of this compound and its derivatives.
A significant challenge remains in the comprehensive characterization and evaluation of the biological activities of such specific sulfonamide isomers. The subtle changes in the substitution pattern on the benzene (B151609) ring can lead to vastly different pharmacological and physicochemical properties. Therefore, a key hurdle is to systematically explore the structure-activity relationships for this particular substitution pattern. The future of research in this area will likely depend on dedicated synthetic efforts to create a library of this compound derivatives, followed by thorough biological screening.
Prospective Directions in Synthetic Chemistry and Derivatization
The synthetic chemistry of this compound holds considerable potential for exploration. The foundational molecule can be viewed as a scaffold for the introduction of a wide array of functional groups, leading to novel derivatives with potentially enhanced properties.
Future synthetic endeavors could focus on several key areas:
Derivatization of the Sulfonamide Nitrogen: The hydrogen atom on the sulfonamide nitrogen is amenable to substitution. Reactions with various alkyl, aryl, or heterocyclic halides could yield a diverse library of N-substituted derivatives. This approach has been successfully employed for other sulfonamides to modulate their biological activity.
Functionalization of the Aromatic Ring: While the existing methyl groups provide a specific electronic and steric profile, further functionalization of the benzene ring could be explored. Electrophilic aromatic substitution reactions, if regioselectively controlled, could introduce nitro, halogen, or acyl groups, providing further handles for diversification.
Coupling to Bioactive Moieties: A promising strategy involves the conjugation of the this compound core to known bioactive pharmacophores. For example, incorporating moieties like thiazole or triazole has been shown to enhance the antioxidant or enzyme inhibitory properties of other sulfonamides. nih.govnih.gov
These synthetic explorations would be crucial in developing a comprehensive understanding of the structure-property relationships of this class of compounds and could lead to the discovery of molecules with tailored functionalities.
Future Avenues in Computational and Theoretical Studies
Computational and theoretical studies offer a powerful, resource-efficient means to predict the properties and potential applications of this compound and its derivatives, guiding experimental work.
Prospective computational investigations could include:
Density Functional Theory (DFT) Calculations: DFT methods can be employed to investigate the structural and electronic properties of this compound. sci-hub.seuns.ac.rs Such studies can provide insights into molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding the molecule's reactivity and potential for use in electronic materials. sci-hub.seresearchgate.net
Molecular Docking Simulations: To explore the potential of this compound in chemical biology, molecular docking studies can be performed against various biological targets. mdpi.com For instance, many sulfonamides are known to inhibit enzymes like carbonic anhydrases. mdpi.com Docking simulations could predict the binding affinity and mode of interaction of this compound and its derivatives with the active sites of such enzymes. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: As a library of derivatives is synthesized and their biological activities are tested, QSAR models can be developed. These models correlate the structural features of the molecules with their observed activities, enabling the rational design of more potent and selective compounds.
These in silico approaches can significantly accelerate the discovery and optimization of this compound-based compounds for specific applications.
Translational Potential in Advanced Chemical Biology and Materials Science
While still in the exploratory phase, the this compound scaffold presents translational potential in both chemical biology and materials science.
In chemical biology , the sulfonamide functional group is a well-established pharmacophore. sci-hub.se By analogy with other sulfonamides, derivatives of this compound could be investigated as:
Enzyme Inhibitors: As mentioned, sulfonamides are classic inhibitors of carbonic anhydrases, which are involved in various physiological processes. mdpi.com Exploring the inhibitory activity of this specific isomer and its derivatives could lead to new therapeutic agents.
Antimicrobial or Anticancer Agents: The broader class of sulfonamides has a long history of use as antibacterial drugs. sci-hub.se Furthermore, recent research has explored novel sulfonamide derivatives for their anticancer properties. nih.gov Systematic screening of this compound derivatives against various microbial strains and cancer cell lines could uncover new bioactive compounds.
In the realm of materials science , the aromatic nature and the potential for hydrogen bonding through the sulfonamide group suggest possible applications in:
Organic Electronics: The electronic properties of the benzene ring, tunable through derivatization, could be exploited in the design of organic semiconductors or components of organic light-emitting diodes (OLEDs).
Crystal Engineering: The ability of the sulfonamide group to form robust hydrogen-bonded networks could be utilized in the design of novel crystalline materials with specific packing arrangements and properties. The study of intermolecular interactions in the crystal structures of related compounds provides a basis for this exploration.
The translational journey of this compound from a simple chemical entity to a valuable tool in chemical biology or materials science will necessitate a concerted effort in synthesis, characterization, computational modeling, and biological or physical property evaluation.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing 2,3-dimethylbenzene-1-sulfonamide and its derivatives?
- Methodology : The compound is synthesized via nucleophilic substitution between 2,3-dimethylaniline and benzenesulfonyl chloride in a basic aqueous medium (e.g., NaOH). Derivatives are formed by reacting the sulfonamide with alkyl/aralkyl halides in a polar aprotic solvent (e.g., DMF) under weak basic conditions (e.g., K₂CO₃). Purification involves recrystallization or column chromatography.
- Key Parameters :
- Molar ratios: 1:1 for aniline and sulfonyl chloride.
- Temperature: 0–5°C during sulfonylation to minimize side reactions.
- Reaction time: 4–6 hours for primary synthesis; 8–12 hours for derivatives.
- References : .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- ¹H-NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm).
- IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹).
- Mass Spectrometry (EIMS) : Verify molecular ion peaks (e.g., m/z 245 for the parent compound).
- X-ray Crystallography : Resolve bond angles (e.g., S–N–C angles ≈ 118°) and confirm stereochemistry.
- References : .
Q. How can researchers assess the solubility and stability of this compound in various solvents?
- Methodology :
- Solubility Testing : Use a gradient of polar (water, ethanol) and non-polar solvents (hexane) under controlled pH (e.g., phosphate buffers).
- Stability Analysis : Monitor degradation via HPLC or UV-Vis spectroscopy under thermal (40–80°C) and photolytic conditions.
- Sample Preparation : Prepare stock solutions in DMSO (≤1% v/v) for biological assays to avoid precipitation.
- References : .
Q. What are the common derivatives of this compound, and how are they synthesized?
- Methodology : Alkyl/aralkyl halides (e.g., benzyl chloride, ethyl iodide) react with the sulfonamide’s nitrogen in a polar aprotic solvent (DMF, acetone) using K₂CO₃ as a base. Derivatives include:
- 5a-m : Substituted with halides or electron-withdrawing groups for enhanced bioactivity.
- N-alkylated analogs : Improve lipophilicity for membrane permeability studies.
- References : .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound complexes?
- Methodology :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to determine bond lengths (e.g., S–O ≈ 1.43 Å) and angles (e.g., O–S–N ≈ 106°).
- Refinement : Apply SHELXL-97 to model thermal displacement parameters and hydrogen bonding networks (e.g., N–H···O interactions).
Q. What strategies validate contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) in sulfonamide derivatives?
- Methodology :
- Assay Replication : Compare results across multiple models (e.g., E. coli vs. S. aureus).
- Dose-Response Analysis : Use Hill plots to differentiate specific activity from nonspecific toxicity.
- Triangulation : Combine enzymatic inhibition data (e.g., COX-2) with hemolytic activity assays to rule out false positives.
Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?
- Methodology :
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance sulfonylation efficiency.
- Solvent Optimization : Compare aprotic solvents (DMF, THF) for derivative synthesis.
- Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) to improve sustainability.
- References : .
Q. What computational tools predict the interaction of this compound with biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., carbonic anhydrase).
- DFT Calculations : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess redox stability.
- MD Simulations : Analyze solvation dynamics in lipid bilayers for drug delivery applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
